trans-2-(Methoxyamino)cyclobutan-1-ol
Description
trans-2-(Methoxyamino)cyclobutan-1-ol (CAS: 2165460-19-3) is a cyclobutane-derived compound featuring a hydroxyl group at position 1 and a methoxyamino (-NH-OCH₃) substituent at position 2 in a trans-configuration.
Properties
IUPAC Name |
(1R,2R)-2-(methoxyamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-8-6-4-2-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDKOQVSESYVSX-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural analogs of trans-2-(Methoxyamino)cyclobutan-1-ol, highlighting variations in substituents, molecular formulas, and molar masses:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent Characteristics |
|---|---|---|---|---|
| This compound | 2165460-19-3 | C₅H₁₁NO₂* | ~117† | Methoxyamino (-NH-OCH₃) group; compact, polar substituent. |
| trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol | 1847433-55-9 | C₁₂H₁₇NO | 191.27 | Bulky aromatic substituent with a methylbenzyl group; increased lipophilicity. |
| trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol | 56771-63-2 | C₁₂H₁₇NO | 191.27‡ | Dimethylphenylamino group; planar aromatic ring enhances π-π interactions. |
| trans-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclobutan-1-ol | 2166209-93-2 | C₁₃H₁₇NO | 205.29‡ | Heterocyclic tetrahydroisoquinoline substituent; potential for enhanced receptor binding. |
| trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol | 2139858-66-3 | C₉H₁₆N₂O | 168.24‡ | Diazepane ring; introduces basic nitrogen atoms, altering pH-dependent solubility. |
*Calculated based on cyclobutanol (C₄H₈O) + methoxyamino (-NH-OCH₃). †Estimated molar mass. ‡Calculated from molecular formula.
Key Observations
Substituent Bulk and Polarity: The methoxyamino group in the parent compound is smaller and more polar than aromatic or heterocyclic substituents in analogs. This may improve aqueous solubility compared to analogs like trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol, which have higher lipophilicity due to aromatic rings .
Methoxyamino’s electron-donating -OCH₃ group may stabilize the amino moiety, contrasting with electron-withdrawing effects of aromatic substituents .
Biological Relevance: While direct biological data for this compound are scarce, analogs with aromatic or heterocyclic groups (e.g., tetrahydroisoquinoline derivatives) are often explored for antimicrobial or anticancer activities due to their structural similarity to bioactive scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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